molecular formula C9H11NO2 B096927 Methyl 3-amino-4-methylbenzoate CAS No. 18595-18-1

Methyl 3-amino-4-methylbenzoate

Cat. No.: B096927
CAS No.: 18595-18-1
M. Wt: 165.19 g/mol
InChI Key: YEPWCJHMSVABPQ-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-methylbenzoate is an organic compound with the molecular formula C9H11NO2. It is a derivative of benzoic acid and is characterized by the presence of an amino group and a methyl group attached to the benzene ring. This compound is used in various chemical and biological research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-4-methylbenzoate can be synthesized through several methods. One common method involves the hydrogenation of methyl 4-methyl-3-nitrobenzoate using Raney nickel as a catalyst in methanol at 50 psi for 8 hours . Another method involves the esterification of 3-amino-4-methylbenzoic acid with methanol in the presence of thionyl chloride, followed by refluxing for 4 hours .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale hydrogenation processes using specialized reactors and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methyl and amino groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) and Raney nickel are used.

    Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are commonly used.

Major Products

The major products formed from these reactions include nitrobenzoates, substituted benzoates, and various amine derivatives.

Scientific Research Applications

Methyl 3-amino-4-methylbenzoate is utilized in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-amino-4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound can also participate in various biochemical pathways, affecting cellular processes and metabolic functions .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-amino-3-methylbenzoate
  • Ethyl 3-amino-4-methylbenzoate
  • 3-Amino-4-methylbenzoic acid

Uniqueness

Methyl 3-amino-4-methylbenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications, where precise molecular interactions are crucial .

Properties

IUPAC Name

methyl 3-amino-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-3-4-7(5-8(6)10)9(11)12-2/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPWCJHMSVABPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90320269
Record name Methyl 3-amino-4-methylbenzoate
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Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18595-18-1
Record name Benzoic acid, 3-amino-4-methyl-, methyl ester
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Record name Methyl 3-amino-4-methylbenzoate
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Record name Methyl 3-amino-4-methylbenzoate
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Record name Methyl 3-amino-4-methylbenzoate
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Record name METHYL 3-AMINO-4-METHYLBENZOATE
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Synthesis routes and methods I

Procedure details

The ester from above (29.37 g, 150 mmol) was added to a 2L Parr hydrogenation flask and dissolved in anhydrous MeOH (200 mL) plus EtOAc (25 mL). The solution was then treated with 10% Pd/C (2.25 g, 50% wet) and fitted to a hydrogenator apparatus. After purging the flask 3 times with hydrogen gas, the mixture was shaken for 1 hour at 30 psi. The flask was then removed, and filtered through a celite pad washing with MeOH. The solvent was then removed under reduced pressure to afford 3-amino-4-methyl-benzoic acid methyl ester as a white solid (25.0 g, 100%). 1H NMR (CDCl3) δ 2.21 (s, 3H), 3.70 (br s, 2H, NH2), 3.88 (s, 3H), 7.10 (d, 1H, J=7.5 Hz), 7.35 (s, 1H), 7.37 (d, 1H, J=8.4 Hz).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
2.25 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

The ester from above (29.37 g, 150 mmol) was added to a 2 L Parr hydrogenation flask and dissolved in anhydrous MeOH (200 mL) plus EtOAc (25 mL). The solution was then treated with 10% Pd/C (2.25 g, 50% wet) and fitted to a hydrogenator apparatus. After purging the flask 3 times with hydrogen gas, the mixture was shaken for 1 hour at 30 psi. The flask was then removed, and filtered through a celite pad washing with MeOH. The solvent was then removed under reduced pressure to afford 3-amino-4-methyl-benzoic acid methyl ester as a white solid (25.0 g, 100%). 1H NMR(CDCl3) δ 2.21 (s, 3H), 3.70 (br s, 2H, NH2), 3.88 (s, 3H), 7.10 (d, 1H, J=7.5 Hz), 7.35 (s, 1H), 7.37 (d, 1H, J=8.4 Hz).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
2.25 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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